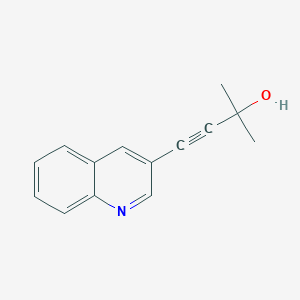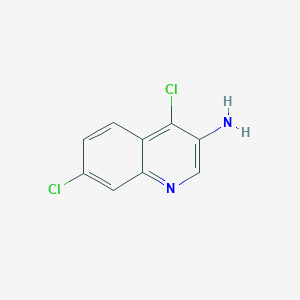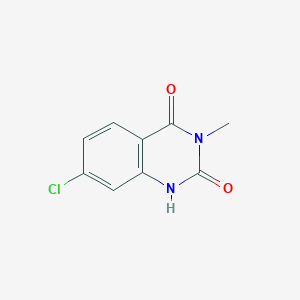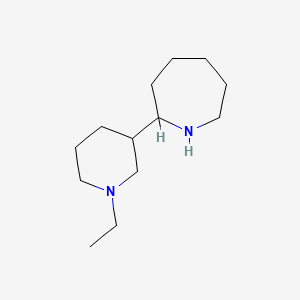
(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound that features a difluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Substitution: The difluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Imines or other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
- (2,5-Difluorophenyl)methanamine
- (4-Fluorophenyl)methanamine
- (3-Fluorophenyl)methanamine
Comparison:
- (2,5-Difluorophenyl)methanamine: Lacks the imidazole ring, making it less versatile in terms of hydrogen bonding and other interactions.
- (4-Fluorophenyl)methanamine: Contains only one fluorine atom, which may result in different binding affinities and reactivity.
- (3-Fluorophenyl)methanamine: The position of the fluorine atom can significantly affect the compound’s chemical properties and biological activity.
(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine stands out due to its unique combination of a difluorophenyl group and an imidazole ring, which provides a balance of stability, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C10H9F2N3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
[5-(2,5-difluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI-Schlüssel |
QPVXIFZCBYZFOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C2=CN=C(N2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)




![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)






![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
